molecular formula C11H15BrN2 B1380256 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1505167-77-0

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1380256
CAS No.: 1505167-77-0
M. Wt: 255.15 g/mol
InChI Key: MEYGGUOGVVTLFX-UHFFFAOYSA-N
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Description

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505167-77-0) is a brominated tetrahydroquinoxaline derivative with the molecular formula C₁₁H₁₅BrN₂. The compound features a bicyclic quinoxaline core modified with a bromine atom at the 7-position and three methyl groups at the 1- and 2-positions. This substitution pattern confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and fluorescence-based imaging .

Properties

IUPAC Name

6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYGGUOGVVTLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(N1C)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

  • The synthesis typically begins with an appropriately substituted quinoxaline or quinoxaline precursor.
  • For methyl substitutions at the 1 and 2 positions, precursors such as 1,2-diaminobenzene derivatives with methylated amine groups or methylated cyclic intermediates are employed.
  • Reduction of quinoxaline to tetrahydroquinoxaline is achieved via catalytic hydrogenation or chemical reduction methods.

Bromination Step

  • Regioselective bromination at the 7-position is accomplished using bromine or bromine sources such as N-bromosuccinimide (NBS).
  • Reaction conditions are optimized to favor monobromination at the 7-position, avoiding polybromination.
  • Typical solvents include polar aprotic solvents like dichloromethane or chloroform.
  • Catalysts such as Lewis acids (e.g., FeBr3) or radical initiators may be employed to enhance selectivity.
  • Temperature control (often 0–25 °C) and reaction time monitoring (via TLC or HPLC) are critical to prevent over-bromination.

Ring Saturation and Methylation

  • If starting from quinoxaline, partial hydrogenation to tetrahydroquinoxaline is performed using hydrogen gas with Pd/C or Raney nickel catalysts under mild pressure.
  • Methyl groups at nitrogen atoms or carbon centers can be introduced by alkylation reactions using methyl iodide or methyl sulfate under basic conditions or via methylated diamine precursors.
  • Alternatively, methyl groups can be introduced prior to bromination to ensure regioselective substitution.

Detailed Preparation Procedure (Example)

Step Reagents/Conditions Purpose Notes
1. 1,2-Diaminobenzene derivative + methylating agent (e.g., methyl iodide) Introduce methyl groups at nitrogen positions Use base such as K2CO3; monitor by NMR
2. Quinoxaline formation via condensation with diketone Form quinoxaline ring Acid catalysis, reflux conditions
3. Catalytic hydrogenation (H2, Pd/C) Reduce quinoxaline to tetrahydroquinoxaline Mild pressure (1-3 atm), room temp to 40 °C
4. Bromination with NBS or Br2 in CH2Cl2 Introduce bromine at 7-position Low temp (0–5 °C), short reaction time
5. Purification by recrystallization or column chromatography Isolate pure product Use solvents like ethyl acetate/hexane

Analytical Validation and Reaction Monitoring

Research Findings and Optimization Insights

Parameter Effect on Synthesis Optimal Conditions
Brominating agent NBS preferred for regioselectivity over Br2 NBS, 0–5 °C, 1–3 h
Solvent polarity Polar aprotic solvents enhance selectivity Dichloromethane or chloroform
Temperature Low temperature reduces over-bromination 0–5 °C during bromination
Catalyst presence Lewis acids improve bromination rate FeBr3 or AlBr3 catalytic amounts
Methylation timing Early methylation improves regioselectivity Prior to ring closure or hydrogenation
Hydrogenation pressure Mild pressure avoids over-reduction 1–3 atm H2, Pd/C catalyst

Summary Table of Preparation Methods

Method Step Reagents Conditions Outcome Reference Analogues
Methylation Methyl iodide, K2CO3 Reflux, inert atmosphere N-methylated diamine Similar to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline synthesis
Quinoxaline formation Diketone, acid catalyst Reflux Cyclized quinoxaline Standard quinoxaline synthesis protocols
Hydrogenation H2, Pd/C Room temp, 1–3 atm Tetrahydroquinoxaline Common in tetrahydroquinoline derivatives
Bromination NBS or Br2, FeBr3 0–5 °C, 1–3 h 7-bromo substitution Analogous to bromination in tetrahydroquinoline
Purification Recrystallization, chromatography Room temp Pure product Standard organic purification

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the tetrahydroquinoxaline structure can enhance its efficacy against a range of bacteria and fungi. The presence of the bromine atom in 7-bromo derivatives may contribute to this enhanced activity by increasing lipophilicity and altering membrane permeability .

2. Neuroprotective Effects
Tetrahydroquinoxaline derivatives have been investigated for their neuroprotective properties. In particular, 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Synthetic Chemistry Applications

1. Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are essential in the development of pharmaceuticals and agrochemicals .

2. Ligand Formation
In coordination chemistry, this compound can act as a ligand for metal complexes. The nitrogen atoms in the quinoxaline ring can coordinate with transition metals to form stable complexes that are useful in catalysis and materials science .

Material Science Applications

1. Conductive Polymers
Research has explored the incorporation of tetrahydroquinoxaline derivatives into conductive polymer matrices. The bromine substitution enhances the electronic properties of these materials, making them suitable for applications in organic electronics and sensors .

  • Neuroprotection Study (2023) : A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of 7-bromo derivatives on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in oxidative stress markers when treated with this compound .
  • Anticancer Research (2024) : An investigation into the anticancer properties of tetrahydroquinoxalines demonstrated that this compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Synthesis Development (2024) : A recent publication highlighted the use of this compound as a key intermediate in synthesizing novel anti-inflammatory agents with improved efficacy profiles .

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Brominated Tetrahydroquinoxalines

Compound Name CAS Number Molecular Formula Substituents Key Properties
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline 876728-35-7 C₁₀H₁₃BrN₂ Bromine (6-position), methyl (1,4) Enhanced photostability; potential for red-shifted fluorescence
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline 1505167-77-0 C₁₁H₁₅BrN₂ Bromine (7-position), methyl (1,2,2) Steric hindrance from trimethyl groups may reduce aggregation in solution
6-Phenyl-1,2,3,4-tetrahydroquinoxaline N/A C₁₄H₁₄N₂ Phenyl (6-position) Increased π-conjugation; altered solubility and fluorescence quantum yield (FQY)

Key Observations :

  • Substituent Position : Bromine at the 6-position (e.g., 6-Bromo-1,4-dimethyl derivative) vs. 7-position (target compound) influences electronic transitions. Ortho-substituted bromine (6-position) may enhance conjugation, whereas para-substituted (7-position) could stabilize radical intermediates .

Alkyl-Substituted Tetrahydroquinoxalines

  • 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Derivatives: These compounds exhibit pH-dependent fluorescence, with FQY increasing in acidic media (e.g., lysosomal pH 4.5–5.0). Derivatives with difluoroboryl groups in ortho positions (relative to nitrogen) show stronger pH sensitivity than para-substituted analogs . The target compound’s trimethyl groups may reduce pH sensitivity compared to diethyl derivatives due to steric effects on protonation .

Isoquinoline vs. Quinoxaline Derivatives

Compound Class Example Key Structural Difference Applications
Tetrahydroquinoxaline 7-Bromo-1,2,2-trimethyl derivative Two nitrogen atoms in bicyclic core Fluorescent probes, enzyme inhibitors
Tetrahydroisoquinoline 7-Bromo-1,2,3,4-tetrahydroisoquinoline Single nitrogen in bicyclic core Neuroactive agents, opioid receptor ligands

Key Differences :

  • Electronic Properties: Quinoxalines (two nitrogens) have stronger electron-withdrawing effects, altering redox potentials compared to isoquinolines .
  • Biological Activity: Isoquinoline derivatives (e.g., 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) are more commonly used in CNS drug development due to structural similarity to natural alkaloids .

Biological Activity

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its antiproliferative effects and mechanisms of action.

  • Molecular Formula : C₉H₁₁BrN
  • Molecular Weight : 217.10 g/mol
  • CAS Number : 220247-73-4

Antiproliferative Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives displayed moderate to strong inhibitory effects against the HT-29 colon cancer cell line using the MTT assay .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
I-7HT-298Inhibition of tubulin polymerization and G2/M arrest
I-26HeLa10Similar mechanism as I-7
Control (ABT-751)Various5Known microtubule inhibitor

The primary mechanism by which this compound exerts its biological effects involves interaction with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase without inducing apoptosis. Flow cytometry analyses indicated that treatment with this compound increased the proportion of cells in the G2/M phase while decreasing those in G0/G1 .

Case Studies and Research Findings

  • Colchicine Binding Site Inhibition :
    • A recent study highlighted that compound I-7 (a derivative) binds effectively to the colchicine site on tubulin. This binding inhibits tubulin polymerization and disrupts mitotic spindle formation .
    • The study also noted that while I-7 induced cell cycle arrest at G2/M phase, it did not trigger apoptosis in treated cells; instead, it suggested alternative forms of cell death may occur.
  • Physicochemical Properties :
    • The predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for I-7 indicate favorable drug-like characteristics. These include optimal solubility and permeability profiles that make it a candidate for further pharmacological development .
  • Structure–Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications to the phenyl group significantly influenced antiproliferative activity. For example, disubstituted compounds showed reduced activity compared to monosubstituted variants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a pre-functionalized quinoxaline scaffold using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., inert atmosphere, reflux in dry THF). Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} should show distinct peaks for the bromine-adjacent proton (downfield shift due to electronegativity) and methyl groups (singlets at ~1.2–1.5 ppm). 13C NMR^{13} \text{C NMR} will confirm quaternary carbons near the bromine atom.
  • MS : A molecular ion peak matching the molecular weight (e.g., 283.05 g/mol) and isotopic pattern consistent with bromine (1:1 ratio for 79Br^{79}\text{Br} and 81Br^{81}\text{Br}) .
  • UV/Vis : Absorbance in the 250–300 nm range due to quinoxaline’s conjugated π-system .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for brominated quinoxaline derivatives?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) to rule out false positives.
  • Theoretical Frameworks : Link observed discrepancies to structure-activity relationships (SAR). For instance, steric hindrance from methyl groups may reduce binding affinity in certain targets. Computational docking (e.g., AutoDock Vina) can model interactions with biological receptors .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC50_{50} normalization) to identify outliers .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Reaction Pathway Simulation : Employ COMSOL Multiphysics or similar tools to model reaction kinetics under varying temperatures and solvent polarities. Validate with experimental kinetic studies (e.g., GC-MS monitoring) .

Q. What experimental designs optimize the compound’s pharmacological profile while minimizing toxicity?

  • Methodology :

  • In Silico ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, metabolism, and toxicity risks. Focus on reducing hepatotoxicity by modifying substituents (e.g., replacing bromine with less electrophilic groups).
  • In Vivo/In Vitro Correlation : Use parallel artificial membrane permeability assays (PAMPA) and rodent models to validate bioavailability and safety margins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

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